- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reactionJournal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225,
Cas no 959-33-1 (4-Methoxychalcone)

4-Methoxychalcone structure
商品名:4-Methoxychalcone
4-Methoxychalcone 化学的及び物理的性質
名前と識別子
-
- (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one
- 4-METHOXYBENZYLIDENEACETOPHENONE
- 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE
- 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE
- 2-(P-ANISAL)ACETOPHENONE
- 2-(P-ANISYLIDENE)ACETOPHENONE
- 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE
- 2-(4-Methoxybenzal)Acetophenone
- 4-Methoxychalcone
- ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.
- METHOXYCHALCONE, 4-(RG)
- (4-Methoxybenzylidene)acetophenone
- (p-Methoxybenzylidene)acetophenone
- 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one
- 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one
- Chalcone, 4-methoxy-
- (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-
- XUFXKBJMCRJATM-FMIVXFBMSA-N
- Phenyl p-methoxystyryl ketone
- NSC636917
- 4'-Methoxybenzylideneacetophenone
- Q633959
- 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)
- Chalcone, 4-methoxy- (6CI, 7CI, 8CI)
- 1-Phenyl-3-(4-methoxyphenyl)-2-propenone
- 4-Methoxystyryl phenyl ketone
- 4′-Methoxybenzylideneacetophenone
- NSC 11866
- NSC 636917
- p-Methoxystyryl phenyl ketone
- EINECS 213-499-7
- AI3-17319
- AKOS024306989
- SY049670
- CCRIS 2230
- p-Methoxyphenyl styryl ketone
- PD158954
- FT-0618934
- 3-(4-Methoxy-phenyl)-1-phenyl-propenone
- XUFXKBJMCRJATM-UHFFFAOYSA-N
- 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one
- DTXSID70870818
- PD158953
- Anisal-acetophenon
- 4-methoxy chalcone
- BBL019090
- M1409
- CS-0181937
- Z46028374
- MFCD00017179
- DTXSID601313945
- CHEMBL105496
- NSC-170287
- W-100150
- LS-14472
- 10L-722
- Q63395979
- trans-4-Methoxychalcone
- NS00015322
- 22252-15-9
- 959-33-1
- (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one
- BDBM86005
- NSC170287
- NSC-636917
- 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one
- HY-W083376A
- Chalcone, 4
- EN300-16058
- NSC-11866
- SCHEMBL521906
- SCHEMBL1566431
- S10243
- 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-
- AKOS000447894
- 4-Methoxychalcone-1
- STK993811
- InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9
- AE-641/00576037
- NSC11866
- XAA25215
-
- MDL: MFCD00017179
- インチ: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3
- InChIKey: XUFXKBJMCRJATM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1
- BRN: 978742
計算された属性
- せいみつぶんしりょう: 238.09900
- どういたいしつりょう: 238.09938
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.114
- ゆうかいてん: 74.0 to 77.0 deg-C
- ふってん: 340.88°C (rough estimate)
- フラッシュポイント: 180.4 °C
- 屈折率: 1.6290 (estimate)
- PSA: 26.30000
- LogP: 3.59130
- ようかいせい: 未確定
4-Methoxychalcone セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R38
4-Methoxychalcone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Methoxychalcone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16058-2.5g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 2.5g |
$25.0 | 2023-06-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158331-100g |
4-Methoxychalcone |
959-33-1 | >98.0%(HPLC) | 100g |
¥1252.90 | 2023-09-02 | |
Enamine | EN300-16058-10.0g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 10g |
$35.0 | 2023-06-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252607-25g |
4-Methoxychalcone |
959-33-1 | 98% | 25g |
¥422.00 | 2024-04-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57090-100mg |
4-Methoxychalcone |
959-33-1 | 100mg |
¥668.0 | 2021-09-08 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863374-25g |
4-Methoxychalcone |
959-33-1 | ≥98%(GC) | 25g |
¥353.00 | 2022-09-01 | |
Fluorochem | 092495-100g |
E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 95% | 100g |
£129.00 | 2022-03-01 | |
Enamine | EN300-16058-0.05g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 0.05g |
$19.0 | 2023-06-04 | |
Enamine | EN300-16058-0.5g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 0.5g |
$19.0 | 2023-06-04 | |
Enamine | EN300-16058-5.0g |
3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
959-33-1 | 93% | 5g |
$26.0 | 2023-06-04 |
4-Methoxychalcone 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) , Sodium nitrate Solvents: Methanol ; 24 h, rt
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
リファレンス
- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indoleE-Journal of Chemistry, 2010, 7(3), 745-750,
ごうせいかいろ 4
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 0 °C
リファレンス
- Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazoleJournal of Molecular Structure, 2011, 1006(1-3), 147-158,
ごうせいかいろ 6
はんのうじょうけん
1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C
リファレンス
- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditionsJournal of the Brazilian Chemical Society, 2004, 15(5), 773-776,
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ; 4 h, 25 °C
リファレンス
- An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic LiquidsCurrent Catalysis, 2021, 10(2), 103-107,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene , Water
リファレンス
- The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalystsBulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane , Sodium iodide
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.3 Reagents: Chlorotrimethylsilane , Sodium iodide
リファレンス
- Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrinsAnales de Quimica, 1987, 83(1), 121-3,
ごうせいかいろ 14
ごうせいかいろ 15
はんのうじょうけん
1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt
1.2 Reagents: Dichloromethane ; > 1 min, heated
1.2 Reagents: Dichloromethane ; > 1 min, heated
リファレンス
- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditionsCuihua Xuebao, 2008, 29(7), 602-606,
ごうせいかいろ 16
はんのうじょうけん
1.1 Catalysts: Titania ; 2 min, heated
リファレンス
- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalystJournal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25,
ごうせいかいろ 17
ごうせいかいろ 18
ごうせいかいろ 19
はんのうじょうけん
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ; 70 min, 75 °C
リファレンス
- Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditionsIranian Journal of Catalysis, 2012, 2(4), 157-163,
ごうせいかいろ 20
はんのうじょうけん
1.1 Catalysts: Diethylamine Solvents: Water ; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensationsJournal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900,
4-Methoxychalcone Raw materials
- 1-Propanone, 2,3-dibromo-3-(4-methoxyphenyl)-1-phenyl-
- p-Methoxybenzaldehyde
- 1-Phenyl-1-trimethylsilyloxyethylene
- Acetophenone
- N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide
4-Methoxychalcone Preparation Products
4-Methoxychalcone 関連文献
-
Milena Reszka,Illia E. Serdiuk,Karol Kozakiewicz,Andrzej Nowacki,Henryk Myszka,Piotr Bojarski,Beata Liberek Org. Biomol. Chem. 2020 18 7635
-
2. 318. Polymerisation of flavans. Part VI. Reduction of flavanoids and chalcones with lithium aluminium hydride in the presence of aluminium chlorideM. M. Bokadia,B. R. Brown,D. Cobern,A. Roberts,G. A. Somerfield J. Chem. Soc. 1962 1658
-
Seung Hwan Son,Yang Yil Cho,Hyung-Seok Yoo,Soo Jin Lee,Young Min Kim,Hyu Jeong Jang,Dong Hwan Kim,Jeong-Won Shin,Nam-Jung Kim RSC Adv. 2021 11 14000
-
4. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solutionK. Barry Old,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1982 1309
-
5. 662. Polymerisation of flavans. Part III. The action of lead tetra-acetate on flavansM. M. Bokadia,B. R. Brown,W. Cummings J. Chem. Soc. 1960 3308
-
6. 227. The chemistry of extractives from hardwoods. Part XXXIII. Extractives from Melanorrhea spp. (rengas)F. E. King,T. J. King,D. W. Rustidge J. Chem. Soc. 1962 1192
-
F. C. Chen,C. T. Chang J. Chem. Soc. 1958 146
-
Artur M. S. Silva,Jose′ A. S. Cavaleiro,Georges Tarrago,Claude Marzin New J. Chem. 1999 23 329
-
9. Synthesis of (±)-isomedicarpin, (±)-homopterocarpin and tuberostan: a novel entry of ‘hydrogenative cyclisation’ into pterocarpansAwari V. Krishna Prasad,Randhir S. Kapil,Satya P. Popli J. Chem. Soc. Perkin Trans. 1 1986 1561
-
Fernando Pina,Maria J. Melo,César A. T. Laia,A. Jorge Parola,Jo?o C. Lima Chem. Soc. Rev. 2012 41 869
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Retrochalcones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Linear 1,3-diarylpropanoids Chalcones and dihydrochalcones Retrochalcones
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
959-33-1 (4-Methoxychalcone) 関連製品
- 2657-25-2(4'-Hydroxychalcone)
- 20426-12-4(4-Hydroxychalcone)
- 2373-89-9(4,4'-Dimethoxychalcone)
- 22252-15-9(3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one)
- 53744-28-8(3,4-Dimethoxychalcone)
- 959-23-9(4'-Methoxychalcone)
- 898770-72-4((3-chloro-5-fluoro-phenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone)
- 2248353-01-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-phenylpropanedioate)
- 2770359-47-0(6-Amino-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1404561-06-3(tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
